molecular formula C22H27N3O3S B14328379 2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide CAS No. 110385-70-1

2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide

Cat. No.: B14328379
CAS No.: 110385-70-1
M. Wt: 413.5 g/mol
InChI Key: PBAMPIZPSYZHTL-UHFFFAOYSA-N
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Description

2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyanophenoxy group, a dipropylamino group, and a sulfanyl group attached to a propanamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with 4-bromophenol to form 4-(4-cyanophenoxy)phenol. This intermediate is then reacted with N-(dipropylamino)sulfanylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like Candida antarctica lipase B (Novozym 435) for enantioselective transesterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

110385-70-1

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[4-(4-cyanophenoxy)phenoxy]-N-(dipropylamino)sulfanylpropanamide

InChI

InChI=1S/C22H27N3O3S/c1-4-14-25(15-5-2)29-24-22(26)17(3)27-19-10-12-21(13-11-19)28-20-8-6-18(16-23)7-9-20/h6-13,17H,4-5,14-15H2,1-3H3,(H,24,26)

InChI Key

PBAMPIZPSYZHTL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)SNC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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